Tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate
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Overview
Description
Tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group attached to the thiazole ring and a tert-butyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate typically involves the reaction of 4-bromophenyl isothiocyanate with tert-butyl carbamate in the presence of a base. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Scientific Research Applications
Tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s binding affinity to these targets, while the carbamate group can undergo hydrolysis, releasing active intermediates that exert biological effects .
Comparison with Similar Compounds
Tert-butyl (4-(4-bromophenyl)thiazol-2-yl)carbamate can be compared with other thiazole derivatives such as:
Tert-butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but with a bromomethyl group instead of a bromophenyl group.
Tert-butyl (4-bromo-7-fluorobenzo[d]thiazol-2-yl)carbamate: Contains a fluorine atom in addition to the bromine atom, which can alter its chemical and biological properties.
Properties
Molecular Formula |
C14H15BrN2O2S |
---|---|
Molecular Weight |
355.25 g/mol |
IUPAC Name |
tert-butyl N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamate |
InChI |
InChI=1S/C14H15BrN2O2S/c1-14(2,3)19-13(18)17-12-16-11(8-20-12)9-4-6-10(15)7-5-9/h4-8H,1-3H3,(H,16,17,18) |
InChI Key |
WVZKDPIKFGHFGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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